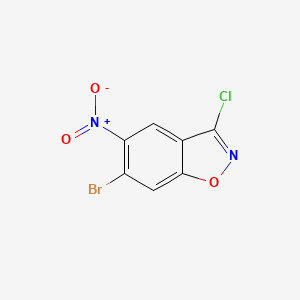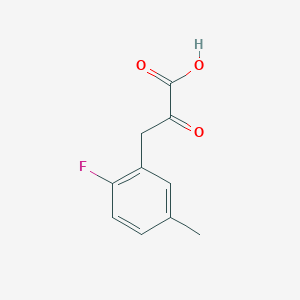
3-(2-Fluoro-5-methylphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is an organic compound with the molecular formula
- It contains a fluoro-substituted phenyl ring attached to a pyruvic acid moiety.
- The compound is of interest due to its potential applications in various fields.
3-(2-Fluoro-5-methylphenyl)-2-oxopropanoic acid: C10H9FO3
.Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Boron-based reagents (such as boronic acids) are often used in Suzuki–Miyaura couplings. Palladium catalysts facilitate the cross-coupling process.
Major Products: The major product of the coupling reaction would be the desired aryl–aryl bond formation.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity and applications in designing new molecules.
Biology: It may serve as a building block for bioactive compounds.
Medicine: Investigations into its potential as a drug scaffold or enzyme inhibitor.
Industry: Its use in fine chemicals and pharmaceuticals.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific applications. For instance, if it acts as a drug, it could target specific enzymes or receptors.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other aryl-substituted pyruvic acids, such as 2-fluoro-5-methoxyphenylboronic acid and 5-fluoro-2-methylphenylboronic acid, share structural similarities.
Uniqueness: The presence of both a fluoro and a methyl group on the phenyl ring distinguishes it from related compounds.
Eigenschaften
Molekularformel |
C10H9FO3 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
3-(2-fluoro-5-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO3/c1-6-2-3-8(11)7(4-6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
PQQYBXXNLFHAPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
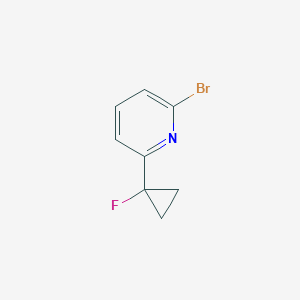

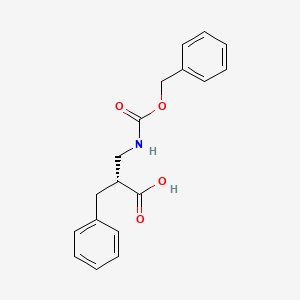
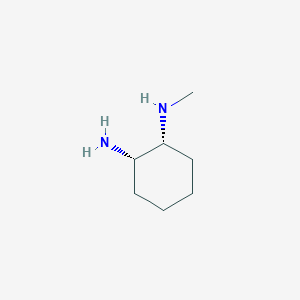
![1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)

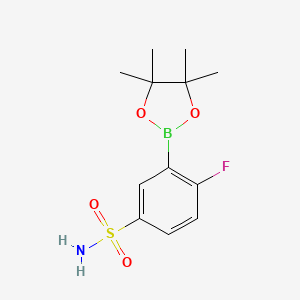
![1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine](/img/structure/B13519953.png)
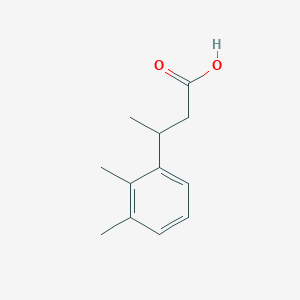

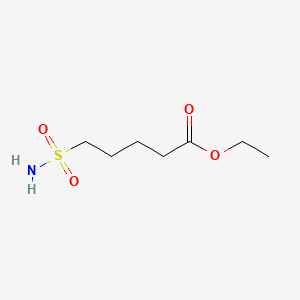
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)
